1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide
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Description
1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carbohydrazide is a useful research compound. Its molecular formula is C12H15N5O3 and its molecular weight is 277.284. The purity is usually 95%.
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Mechanism of Action
Target of Action
The compound contains a triazole ring, which is a common motif in many pharmaceuticals and is known to interact with a variety of biological targets. For example, triazoles are often used as inhibitors of enzymes like cytochrome P450 .
Mode of Action
The exact mode of action would depend on the specific target. For enzyme inhibitors, the compound might bind to the active site of the enzyme, preventing it from catalyzing its usual reaction .
Biochemical Pathways
Again, this would depend on the specific target. If the compound is an enzyme inhibitor, it could affect any biochemical pathway in which that enzyme plays a role .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties would depend on factors like its size, polarity, and stability. For example, the presence of the methoxy and hydroxy groups might influence its solubility and therefore its absorption and distribution .
Result of Action
The cellular effects would depend on the specific target and mode of action. For example, if the compound inhibits an enzyme, it could lead to a decrease in the production of certain metabolites .
Action Environment
Environmental factors like pH and temperature could influence the compound’s stability and efficacy. Additionally, the presence of other compounds could affect its action, for example through competitive inhibition .
Properties
IUPAC Name |
1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]triazole-4-carbohydrazide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5O3/c1-20-11-5-3-2-4-8(11)10(18)7-17-6-9(15-16-17)12(19)14-13/h2-6,10,18H,7,13H2,1H3,(H,14,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMXHXUGPUOCDFI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C(CN2C=C(N=N2)C(=O)NN)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.